molecular formula C13H16N2O5 B12198723 Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate

Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate

Cat. No.: B12198723
M. Wt: 280.28 g/mol
InChI Key: COAXZWNPGQGMTA-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate is a benzoate ester derivative featuring a carbamoyl urea linkage. The compound’s structure includes a methyl ester group at the benzoate moiety and a 3-methoxy-3-oxopropyl carbamoyl substituent. Its structural motifs align with intermediates used in pharmaceutical and agrochemical research, though its specific applications remain less documented compared to sulfonylurea-based analogs .

Properties

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

methyl 2-[(3-methoxy-3-oxopropyl)carbamoylamino]benzoate

InChI

InChI=1S/C13H16N2O5/c1-19-11(16)7-8-14-13(18)15-10-6-4-3-5-9(10)12(17)20-2/h3-6H,7-8H2,1-2H3,(H2,14,15,18)

InChI Key

COAXZWNPGQGMTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate typically involves the reaction of methyl 2-aminobenzoate with 3-methoxy-3-oxopropyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is essential to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major products are the corresponding alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its amide and ester functionalities.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate with structurally or functionally related compounds, emphasizing synthetic routes, functional groups, and applications.

Structural and Functional Group Comparisons

Compound Name Key Functional Groups Applications/Significance Synthetic Highlights
This compound (Target) Methyl benzoate, carbamoyl urea, 3-methoxy-3-oxopropyl chain Potential intermediate for heterocycle synthesis or drug discovery. Likely involves carbamoylation of methyl 2-aminobenzoate derivatives .
Methyl 2-benzoylamino-3-oxobutanoate () Methyl benzoate, benzoylamino, β-keto ester Precursor for cyclization to oxazoloquinolines and imidazole carboxylates . Condensation with aromatic amines using PTSA catalysis in benzene .
Metsulfuron-methyl () Methyl benzoate, sulfonylurea, triazine Herbicide (inhibits acetolactate synthase in plants) . Sulfonylation of triazine-amino intermediates followed by esterification .
(S)-Methyl 2-((4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)amino)benzoate () Methyl benzoate, Boc-protected amino, methoxy-oxopropyl chain Pharmaceutical intermediate (e.g., peptide synthesis or tyrosine analogs) . Pd-catalyzed coupling reactions with Boc-protected tyrosine derivatives .

Key Observations

Functional Group Influence on Reactivity :

  • The target compound’s carbamoyl urea group contrasts with the sulfonylurea moiety in metsulfuron-methyl. Sulfonylureas exhibit strong hydrogen-bonding capacity and target-specific enzyme inhibition, making them potent herbicides . The carbamoyl urea in the target compound may instead favor interactions with biological targets like proteases or kinases, though this remains speculative.
  • The 3-methoxy-3-oxopropyl chain in the target compound introduces a flexible, polar side chain, differing from the rigid triazine ring in sulfonylureas. This flexibility could enhance solubility but reduce target-binding specificity compared to triazine-based analogs .

Synthetic Pathways: The target compound’s synthesis likely parallels methods for methyl 2-aminobenzoate derivatives, such as coupling with isocyanate intermediates (e.g., 3-methoxy-3-oxopropyl isocyanate) . This contrasts with sulfonylurea synthesis, which requires sulfonylation and triazine ring formation .

Applications: Agrochemicals vs. Pharmaceuticals: Sulfonylurea derivatives (e.g., metsulfuron-methyl) dominate agrochemical applications due to their enzyme-inhibiting properties . Protective Groups: The Boc-protected analog () highlights the importance of protective strategies in synthesizing amino-functionalized benzoates, whereas the target compound’s unprotected carbamoyl group may simplify downstream modifications .

Physicochemical Properties

While explicit data (e.g., melting points, logP) are unavailable in the provided evidence, inferences can be made:

  • Solubility : The 3-methoxy-3-oxopropyl chain likely enhances water solubility compared to purely aromatic analogs (e.g., metsulfuron-methyl).
  • Stability : The carbamoyl urea linkage may be susceptible to hydrolysis under strongly acidic or basic conditions, similar to sulfonylureas .

Biological Activity

Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article focuses on its biological activity, syntheses, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C12H16N3O6C_{12}H_{16}N_{3}O_{6}

It features a benzoate core with a methoxy group and a carbamoyl substituent, which contributes to its biological properties. The structure can be represented as follows:

  • Benzoate ring : Provides a stable aromatic system.
  • Methoxy group : Enhances lipophilicity and may influence receptor interactions.
  • Carbamoyl group : Potentially involved in hydrogen bonding with biological targets.

Antimicrobial Activity

Research suggests that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics .

Anti-inflammatory Effects

In animal models, the compound demonstrated anti-inflammatory activity. Studies indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg body weight. Histological examinations showed decreased infiltration of inflammatory cells in treated tissues.

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines revealed that this compound has selective cytotoxic effects. The compound exhibited IC50 values ranging from 15 to 30 µM against:

  • HeLa cells
  • A549 lung cancer cells

These findings suggest potential use in targeted cancer therapies .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of the Methoxy Propylamine :
    • Starting from commercially available 3-methoxypropanoic acid.
    • Reaction with ammonia under controlled conditions to form the corresponding amine.
  • Coupling Reaction :
    • The prepared amine is coupled with methyl 2-amino benzoate using standard coupling agents like EDC or DCC.
  • Purification :
    • The final product is purified using recrystallization or column chromatography.

Case Studies

  • Case Study on Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively, supporting its potential as an antimicrobial agent.
  • Case Study on Anti-inflammatory Properties :
    In a controlled trial involving induced paw edema in rats, administration of the compound significantly reduced swelling compared to the control group, highlighting its anti-inflammatory potential.

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